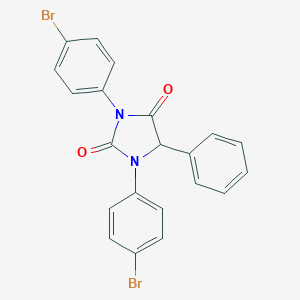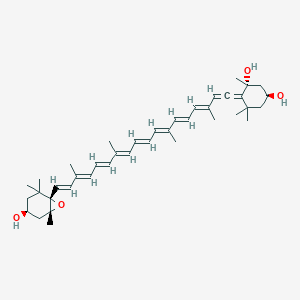
all-trans-Neoxanthin
Übersicht
Beschreibung
All-trans-Neoxanthin is a type of carotenoid and xanthophyll . It plays an intermediate role in the biosynthesis of the plant hormone abscisic acid . It is often present in two forms: all-trans and 9-cis isomers . It is produced from violaxanthin, but a suspected neoxanthin synthase is still to be confirmed .
Synthesis Analysis
The synthesis of this compound is not fully understood. It is known to be produced from violaxanthin , but the exact enzyme, suspected to be a neoxanthin synthase, is yet to be confirmed . The light-dependent accumulation of this compound in photosynthetic cells has been identified exclusively in algae of the order Bryopsidales (Chlorophyta), which lack a functional xanthophyll cycle .Molecular Structure Analysis
The molecular structure of this compound is complex, with a long chain of conjugated double bonds . It is particularly labile to acids due to its epoxide nature .Physical And Chemical Properties Analysis
This compound is a key pigment involved in the photoprotective response of plants and algae to excessive light . It has a specific role in protection against photooxidative stress . The physicochemical and antioxidant properties of this compound have been studied theoretically .Wissenschaftliche Forschungsanwendungen
1. Photosynthesis and Carotenoid Distribution
- Distribution in Oxygenic Phototrophs: All-trans-neoxanthin is a widely distributed carotenoid in plants, playing a significant role in photosynthesis. Its distribution and geometric forms vary among different plant species and oxygenic phototrophs (Takaichi & Mimuro, 1998).
- Role in Various Plants: In plants like Taraxacum formosanum, this compound is present alongside other carotenoids, indicating its importance in the carotenoid composition of plants (Kao et al., 2012).
2. Abscisic Acid Biosynthesis
- Conversion to 9′-Cis-Neoxanthin: this compound is converted to 9′-cis-neoxanthin in certain plant processes, crucial for the biosynthesis of the plant hormone abscisic acid (Parry & Horgan, 1991).
- Involvement in ABA Synthesis: It is also involved in abscisic acid biosynthesis in roots, highlighting its significant role in plant hormone pathways (Parry et al., 1992).
3. Cancer Research
- Anticancer Potential: Studies have shown that this compound can induce apoptosis in human colon and prostate cancer cells, suggesting its potential in cancer therapy (Terasaki et al., 2007); (Kotake-Nara et al., 2005).
4. Chemoprevention
- Inhibition of Carcinogenesis: Neoxanthin has been observed to inhibit the carcinogenic process, suggesting its role as a chemopreventive agent (Chang et al., 1995).
5. Pigmentation and Photoprotection
- Role in Pigmentation: this compound plays a role in the pigmentation of broilers, indicating its importance in animal nutrition (Kuzmicky et al., 1969).
- Photoprotective Function: It also plays a photoprotective role in plants and algae, contributing to the defense mechanism against excessive light (Giossi et al., 2020).
6. Optical Spectroscopy
- Spectroscopic Analysis: Research involving ultrafast time-resolved absorption spectroscopy has been conducted on this compound, contributing to a better understanding of its optical properties (Niedzwiedzki et al., 2010).
Wirkmechanismus
All-trans-Neoxanthin is involved in the light stress response at different levels . It is not directly involved in xanthophyll cycles and the molecular mechanisms behind its photoprotective activity are yet to be fully resolved . A putative photoprotective model involving this compound has been discussed .
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t22?,33-,34-,38+,39+,40-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYAYSRVSAJXTE-CLONMANBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415095 | |
| Record name | all-trans-Neoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30743-41-0 | |
| Record name | all-trans-Neoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


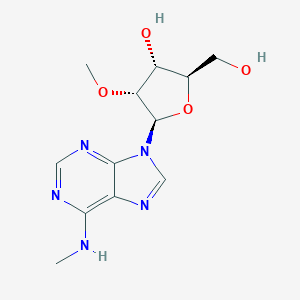
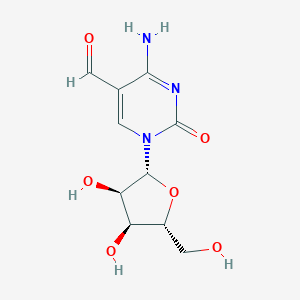
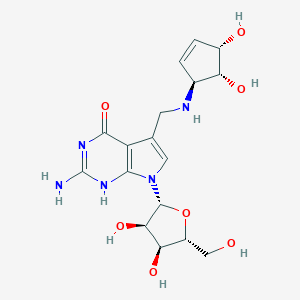
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)
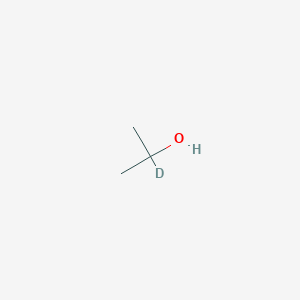
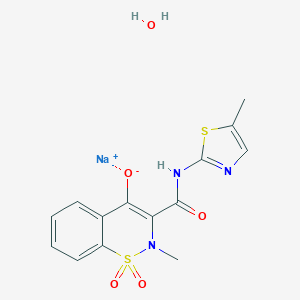
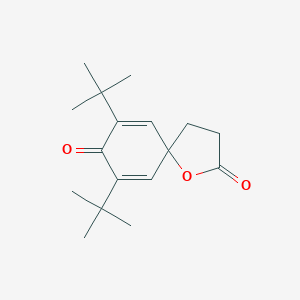


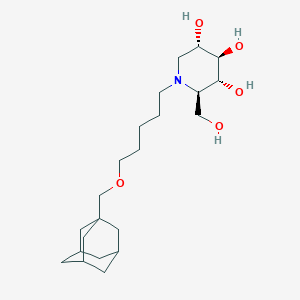
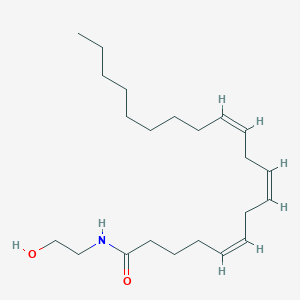
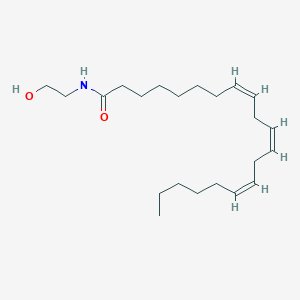
![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)
